
(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a benzyloxy group, two fluorine atoms, and a methylsulfane group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-2,6-difluorobenzaldehyde and benzyl bromide.
Formation of Benzyloxy Group: The hydroxyl group of 4-hydroxy-2,6-difluorobenzaldehyde is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy derivative.
Introduction of Methylsulfane Group: The benzyloxy derivative is then treated with methylthiol in the presence of a suitable catalyst to introduce the methylsulfane group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, disrupting their normal function.
Pathways Involved: It may inhibit key metabolic pathways in microorganisms, leading to their death or reduced growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Benzyloxy)-2-hydroxybenzaldehyde): Similar structure but lacks the methylsulfane group.
(4-(Benzyloxy)-2,6-dichlorophenyl)(methyl)sulfane): Similar structure but with chlorine atoms instead of fluorine.
(4-(Benzyloxy)-2,6-difluorophenyl)(ethyl)sulfane): Similar structure but with an ethylsulfane group instead of methylsulfane.
Uniqueness
(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane is unique due to the presence of both fluorine atoms and a methylsulfane group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H12F2OS |
|---|---|
Molekulargewicht |
266.31 g/mol |
IUPAC-Name |
1,3-difluoro-2-methylsulfanyl-5-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12F2OS/c1-18-14-12(15)7-11(8-13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
PCRBXFJUSWSQDW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=C1F)OCC2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


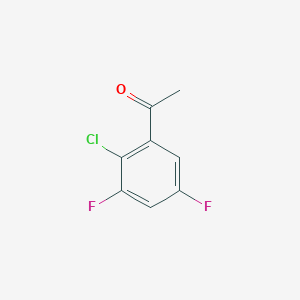
![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)
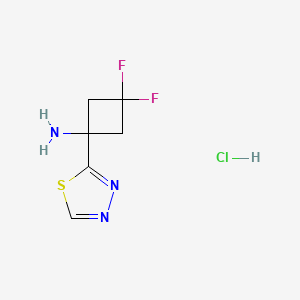
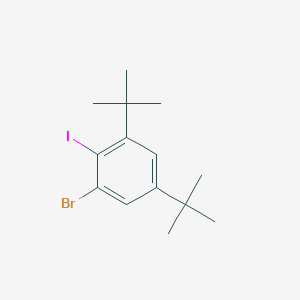
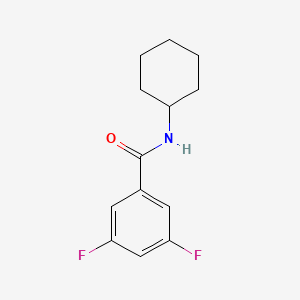

![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)
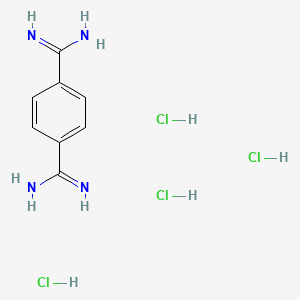


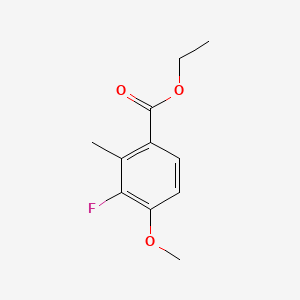
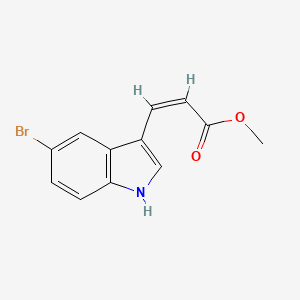
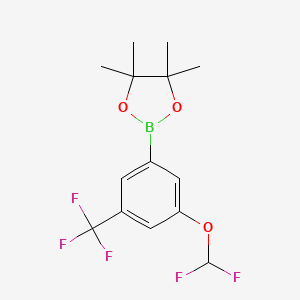
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B14030653.png)
